molecular formula C8H7FN2S B033507 5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione CAS No. 106039-71-8

5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione

Cat. No.: B033507
CAS No.: 106039-71-8
M. Wt: 182.22 g/mol
InChI Key: ZISYPNQQIIJWLS-UHFFFAOYSA-N
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Description

5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione is a strategically fluorinated and methylated benzimidazole derivative of significant interest in medicinal chemistry and drug discovery. This heterocyclic scaffold serves as a critical synthetic intermediate and a privileged structure for the development of novel bioactive molecules. Its core value lies in the benzimidazole-thione moiety, which can act as a versatile pharmacophore capable of engaging in hydrogen bonding and metal coordination, making it a key precursor for ligands targeting various enzymes and receptors. The specific substitutions at the 5- and 6- positions with fluorine and methyl groups, respectively, are designed to fine-tune the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its binding affinity and pharmacokinetic profile.

Properties

IUPAC Name

5-fluoro-6-methyl-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2S/c1-4-2-6-7(3-5(4)9)11-8(12)10-6/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISYPNQQIIJWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1F)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Fluoro-5-Methyl-1,2-Phenylenediamine

The foundational step involves preparing the diamine precursor. A regioselective nitration-methylation sequence is employed:

  • Nitration : 3-Chloro-4-fluorophenol undergoes nitration under mild conditions (HNO₃/AcOH, 0–5°C) to yield 5-chloro-4-fluoro-2-nitrophenol.

  • Methylation : The nitro intermediate is methylated using methyl iodide (CH₃I) in the presence of K₂CO₃, producing 5-chloro-4-fluoro-2-nitro-6-methylphenol.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the nitro group to an amine, yielding 4-fluoro-5-methyl-1,2-phenylenediamine.

Thione Ring Formation

The diamine is cyclized with a sulfur source:

  • Carbon Disulfide (CS₂) Method :

    • Procedure : 4-Fluoro-5-methyl-1,2-phenylenediamine (1 eq) is refluxed with CS₂ (2 eq) and KOH (1.5 eq) in ethanol for 4–6 hours.

    • Workup : Neutralization with acetic acid precipitates the thione, which is purified via flash chromatography (SiO₂, CH₂Cl₂:MeOH 95:5).

    • Yield : 65–72%.

  • Thiourea Approach :

    • Procedure : Heating the diamine with thiourea (NH₂CSNH₂) in HCl (6N) at 100°C for 3 hours.

    • Yield : 58–63%.

Functionalization of Preformed Benzimidazoles

Direct Thiolation of 2-Chlorobenzimidazoles

A halogen-exchange strategy is effective:

  • Synthesis of 2-Chloro-5-fluoro-6-methylbenzimidazole :

    • 4-Fluoro-5-methyl-1,2-phenylenediamine is treated with cyanogen bromide (CNBr) in MeOH, yielding 2-chloro derivatives.

  • Thiolation :

    • Reaction with NaSH (2 eq) in DMF at 80°C for 2 hours replaces chlorine with a thione group.

    • Yield : 70–75%.

Oxidative Cyclization of Thioamide Intermediates

Thioamide Synthesis

  • Intermediate Preparation :

    • 4-Fluoro-5-methyl-1,2-phenylenediamine reacts with thiophosgene (CSCl₂) in THF to form a dithiocarbamate intermediate.

  • Cyclization :

    • Oxidative cyclization using I₂/KI in aqueous NaOH (0°C, 1 hour) forms the benzimidazole-2-thione core.

    • Yield : 68%.

Demethylation of Methoxy Derivatives

Methoxy-to-Methyl Conversion

For substrates with methoxy groups at position 6:

  • Synthesis of 6-Methoxy Analogs :

    • 4-Fluoro-5-methoxy-1,2-phenylenediamine is cyclized with CS₂ as described in Section 1.2.

  • Demethylation :

    • Treatment with BBr₃ (3 eq) in CH₂Cl₂ at −78°C for 2 hours cleaves the methoxy group to a hydroxyl.

    • Methylation : The hydroxyl group is methylated using CH₃I/K₂CO₃ to yield the final product.

    • Overall Yield : 55–60%.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
CS₂ Cyclization4-Fluoro-5-methyl-1,2-diamineCS₂, KOH65–72≥98
Thiourea4-Fluoro-5-methyl-1,2-diamineNH₂CSNH₂, HCl58–6395
Thiolation2-ChlorobenzimidazoleNaSH, DMF70–75≥99
Oxidative CyclizationDithiocarbamateI₂, NaOH6897
Demethylation6-Methoxy derivativeBBr₃, CH₃I55–6096

Key Observations :

  • The CS₂ cyclization method offers the highest yield and scalability.

  • Thiolation of 2-chlorobenzimidazoles provides superior purity but requires handling toxic NaSH.

  • Demethylation routes are less efficient but valuable for accessing analogs.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.31 (s, 1H, NH), 7.28 (d, J = 8.4 Hz, 1H, H-4), 6.95 (d, J = 8.4 Hz, 1H, H-7), 2.42 (s, 3H, CH₃).

  • ¹³C NMR : δ 178.9 (C=S), 154.1 (C-F), 135.2 (C-CH₃), 122.4–116.8 (aromatic carbons).

  • HRMS : m/z calcd. for C₈H₇FN₂S [M+H]⁺: 197.0354; found: 197.0358.

X-ray Crystallography

Single-crystal analysis confirms the planar benzimidazole core and thione tautomerism. The C=S bond length (1.68 Å) aligns with typical thione structures.

Challenges and Optimization Strategies

Regioselectivity in Nitration

  • Issue : Competing para/ortho nitration in fluorophenols.

  • Solution : Low-temperature nitration (−5°C) with excess HNO₃ suppresses di-nitration.

Thione Tautomer Stabilization

  • Issue : Thiol-thione equilibrium in polar solvents.

  • Solution : Use aprotic solvents (e.g., DMSO) for NMR analysis to stabilize the thione form.

Industrial-Scale Considerations

  • Cost Efficiency : The CS₂ method is preferred for bulk synthesis due to reagent affordability.

  • Safety : Thiourea and CNBr routes require stringent ventilation and waste management.

Emerging Methodologies

Microwave-Assisted Synthesis

  • Protocol : Cyclization of diamines with CS₂ under microwave irradiation (100°C, 20 minutes) improves yield to 78%.

Flow Chemistry

  • Advantage : Continuous-flow reactors minimize side reactions (e.g., over-oxidation) during thiolation .

Chemical Reactions Analysis

Nitration-Reduction-Cyclization Route

This method involves three key steps: nitration, reduction, and cyclization.

  • Nitration Step :
    • Reagents : 5-chloro-4-fluoro-2-nitroaniline (10 mmol), phenols (10 mmol), K₂CO₃ (20 mmol), DMF (20 mL).
    • Conditions : Stirred at 90°C for 15–18 hours, monitored by TLC .
    • Product : 5-fluoro-6-methyl-2-nitrobenzenamine (yield: 81%) .
  • Reduction Step :
    • Reagents : SnCl₂·2H₂O (7 mmol), ethanol (10 mL).
    • Conditions : Reflux at 75°C for 5–7 hours, followed by alkaline workup with NaOH .
    • Product : 5-fluoro-6-methylbenzene-1,2-diamine (used directly without purification) .
  • Cyclization Step :
    • Reagents : Carbon disulfide (10 mmol), KOH (10 mmol), rectified spirit (25 mL).
    • Conditions : Reflux at 75°C for 5–7 hours, quenched with acetic acid .
    • Product : 5-fluoro-6-methyl-1H-benzo[d]imidazole-2-thione (yield: 71%) .
Reagent Amount Step Yield
K₂CO₃20 mmolNitration81%
SnCl₂·2H₂O7 mmolReductionN/A
Carbon disulfide10 mmolCyclization71%

Phosphorus Oxychloride (POCl₃)-Mediated Conversion

This method converts a benzimidazole-2(3H)-one precursor into the thione derivative.

  • Reaction :
    • Reagents : 5-fluoro-1H-benzo[d]imidazol-2(3H)-one (1.25 g, 8.22 mmol), POCl₃ (25.2 mL).
    • Conditions : Heated at 100°C for 18 hours, followed by neutralization with NaHCO₃ .
    • Product : 2-chloro-6-fluoro-1H-benzo[d]imidazole (yield: 82%) .
  • Workup :
    • Extracted with EtOAc, washed with brine, and dried over MgSO₄ .
Reagent Amount Condition Yield
POCl₃25.2 mL100°C, 18 h82%

Multicomponent Reaction (MCR) Approach

This method uses α-isothiocyanate hydrazones for direct synthesis.

  • Key Components :
    • Reagents : α-isothiocyanate hydrazone intermediates, PPh₃, CS₂.
    • Conditions : Refluxed in THF/MeOH (4:1) for 4–20 hours .
    • Product : 1-amino-1H-imidazole-2(3H)-thione derivatives (yield: 53–85%) .

Tautomerism

The thione group (C=S) exhibits tautomerism with the thiol form (SH), as observed in IR and NMR spectra .

  • IR Peaks :
    • C=S stretch: 1630–1664 cm⁻¹ .
    • NH/SH stretches: 3394–3495 cm⁻¹ .
  • NMR Data :
    • SH proton: δ 12.50–12.65 ppm (broad singlet) .

Oxidation/Alkylation

The thione group can undergo oxidation to form sulfones or participate in alkylation reactions .

  • Example Reaction :
    • Reagents : 1,1'-thiocarbonyldiimidazole, vicinal diamines.
    • Product : Imidazole-2-thiones (yield: 55–88%) .

Antiproliferative Activity

The compound exhibits submicromolar IC₅₀ values against MCF-7 and HL-60 cancer cell lines, attributed to its ability to inhibit cellular proliferation .

  • Key Findings :
    • IC₅₀ (MCF-7) : 0.4–3.3 µM .
    • IC₅₀ (HL-60) : 0.4–3.3 µM .

Antidiabetic Potential

Derivatives of this compound have shown promise in type 2 diabetes mellitus treatment by modulating enzyme activity .

Compound IC₅₀ (α-glucosidase) IC₅₀ (α-amylase)
5-fluoro-6-methyl-thione6.2 µM8.5 µM

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including 5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione. The compound has been evaluated for its activity against Mycobacterium tuberculosis (M. tuberculosis), showcasing promising results in inhibiting bacterial growth.

Case Study: Anti-Tubercular Activity

A study synthesized various benzothiazole derivatives, which included compounds structurally related to this compound. These derivatives exhibited significant anti-tubercular activity, with some showing minimal inhibitory concentrations (MIC) lower than standard treatments like Isoniazid (INH). For instance, compounds derived from similar structures demonstrated MIC values as low as 100 μg/mL against M. tuberculosis strains .

Anticancer Properties

Benzimidazole derivatives are known for their anticancer activities. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research has demonstrated that modifications to the benzimidazole core can significantly impact its potency and selectivity.

Table: SAR Analysis of Benzimidazole Derivatives

CompoundSubstituentMIC (μg/mL)Activity
5-Fluoro-6-methylFluoro100Anti-TB
5-Bromo-6-methylBromo150Anti-TB
5-Fluoro-6-methoxyMethoxy200Anti-cancer

This table illustrates how different substituents affect the antimicrobial and anticancer activities of related compounds .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through methods such as microwave-assisted synthesis or conventional heating techniques, which enhance yield and purity.

Synthesis Overview

  • Starting Materials: Utilize substituted anilines and thioketones.
  • Reaction Conditions: Conduct reactions under acidic or basic conditions depending on the desired product.
  • Purification: Employ recrystallization or chromatography for purification.

Mechanism of Action

The mechanism of action of 5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

5-Methoxy-1H-Benzo[d]imidazole-2(3H)-Thione (M1)
  • Substituents : Methoxy (-OCH₃) at position 5.
  • Properties: DFT studies reveal a HOMO-LUMO gap of 4.65 eV, with electron density localized on the methoxy group and thione sulfur.
4,5-Dimethylbenzimidazolene-2-Thione (M2)
  • Substituents : Methyl (-CH₃) groups at positions 4 and 5.
  • Properties: Exhibits a smaller HOMO-LUMO gap (4.12 eV) compared to M1, attributed to methyl’s electron-donating effects.
5-((4-Nitrobenzylidene)Amino)-1H-Benzo[d]imidazole-2(3H)-Thione (S-4)
  • Substituents: 4-Nitrobenzylideneamino group at position 5.
  • Biological Activity : Potent tyrosinase inhibitor (IC₅₀ = 4.8 ± 1.4 nM) due to metal chelation and π-π stacking with active-site residues .
5-(4-Methoxybenzylideneamino)-1,3,4-Thiadiazole-2(3H)-Thione (Compound 2)
  • Substituents: 4-Methoxybenzylideneamino group on a thiadiazole core.
  • Biological Activity : Selective COX-2 inhibitor (IC₅₀ = 0.24 µM) via interactions with His90 and Arg513 residues .

Physicochemical and Pharmacokinetic Differences

Compound Substituents LogP (Predicted) HOMO-LUMO Gap (eV) Key Interactions
Target Compound 5-F, 6-Me ~2.1 ~4.3* Fluorine H-bonding, Methyl lipophilicity
M1 5-OCH3 1.8 4.65 Methoxy H-bonding
M2 4,5-diMe 2.5 4.12 Steric hindrance
S-4 5-(4-NO2-benzylideneamino) 3.0 3.98 Metal chelation, π-π stacking

*Predicted based on fluorine’s electronegativity and methyl’s electron-donating effects.

Biological Activity

5-Fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione is a heterocyclic compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an enzyme inhibitor and anticancer agent.

The molecular formula of this compound is C8H7FN2SC_8H_7FN_2S, with a molecular weight of approximately 168.22 g/mol. Its structure features a fluorine atom and a methyl group that enhance its chemical stability and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes involved in critical biological pathways. It is hypothesized that the compound can inhibit kinases, which play a significant role in cell signaling and proliferation, making it a candidate for cancer therapy .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can suppress the growth of various cancer cell lines by inhibiting key signaling pathways involved in cell division and survival .

Case Study:
A study evaluating the cytotoxic effects of this compound on HCT-8 cells demonstrated significant cell cycle arrest, indicating its potential as an anticancer agent. Flow cytometric analysis revealed that treatment with the compound led to an increase in cells in the sub-G1 phase, suggesting apoptosis induction .

Cell Line IC50 (µM) Mechanism
HCT-815.0Apoptosis via cell cycle arrest
MCF-712.5Inhibition of proliferation signaling

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes linked to disease processes. For instance, it has shown effectiveness against certain kinases, which are crucial for tumor growth and metastasis .

Table: Enzyme Inhibition Data

Enzyme Target Inhibition (%) Concentration (µM)
EGFR70%10
VEGFR65%10
CDK280%5

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, including E. coli, with minimum biofilm inhibitory concentration (MBIC) values indicating its potential as an anti-biofilm agent .

Comparative Analysis with Related Compounds

When compared to other benzimidazole derivatives, such as 5-chloro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione, the fluorinated variant shows enhanced stability and biological activity due to the electron-withdrawing nature of fluorine.

Comparison Table: Biological Activity of Benzimidazole Derivatives

Compound Anticancer IC50 (µM) Enzyme Inhibition (%)
This compound1570
5-Chloro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione2060
6-Methyl-1H-benzo[d]imidazole-2(3H)-thione2550

Q & A

Q. Basic Characterization :

  • ¹H/¹³C NMR : The NH proton (δ 11.0–12.0 ppm) and thiocarbonyl sulfur’s deshielding effect on adjacent carbons (C2 at δ ~165–170 ppm) are diagnostic. Methyl groups at C6 appear as a singlet (~δ 2.5 ppm) .
  • IR : A sharp peak at ~2550 cm⁻¹ confirms the thione (-C=S) group, while NH stretching appears at ~3450 cm⁻¹ .

Q. Advanced Analysis :

  • Mass Spectrometry (HRMS) : Exact mass determination distinguishes between thione and thiol tautomers. For example, [M+H]⁺ at m/z 211.05 confirms the molecular formula C₈H₇FN₂S .
  • X-ray Crystallography : Resolves tautomeric preferences; the thione form dominates due to planar geometry (N1-C7-S1 bond angle ~124°) .

How do computational methods (e.g., DFT, Hirshfeld analysis) enhance understanding of its electronic properties?

Advanced Method : Density Functional Theory (DFT) calculations (B3LYP/6-311++G** basis set) predict frontier molecular orbitals, revealing a HOMO-LUMO gap of ~4.2 eV, indicating moderate reactivity. Hirshfeld surface analysis quantifies intermolecular interactions: S···H (25%), F···H (15%), and π-π stacking (10%) dominate crystal packing . These insights guide solubility modification (e.g., fluorinated co-crystals) or reactivity predictions.

How can conflicting elemental analysis data be troubleshooted?

Q. Methodological Approach :

  • Recalibration of Combustion Analysis : Discrepancies in carbon/hydrogen content often arise from incomplete combustion. Use dynamic flash combustion with helium carrier gas and thermal conductivity detection for accurate CHNS/O data .
  • Alternative Techniques : Cross-validate with XPS (X-ray photoelectron spectroscopy) for sulfur (S 2p₃/₂ ~163 eV) and fluorine (F 1s ~688 eV) content .

What strategies improve solubility for biological assays?

Basic Approach : Co-solvent systems (e.g., DMSO:PBS 1:9) or salt formation (e.g., sodium or potassium salts via deprotonation with NaHCO₃) .
Advanced Derivatization : Introduce polar groups (e.g., -SO₃H or -OH) at C2 via nucleophilic substitution. For example, coupling with triazole-acetamide moieties enhances aqueous solubility by 50% .

How is the compound’s stability assessed under varying conditions?

Q. Methodology :

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~220°C. Store at -20°C in amber vials to prevent photodegradation .
  • pH Stability : Monitor via HPLC (C18 column, acetonitrile:water 70:30) over 48 hours. Degradation products (e.g., des-methyl analogs) appear at neutral/basic pH .

What are the key sites for electrophilic/nucleophilic attack?

Q. Reactivity Insights :

  • Electrophilic Substitution : Fluorine at C5 directs electrophiles to C4 (para to F), while the methyl at C6 sterically hinders C7 .
  • Nucleophilic Attack : The thione sulfur (C2) reacts with alkyl halides (e.g., methyl iodide) to form thioethers, confirmed by loss of IR thione peak .

How are mechanistic pathways elucidated for substitution reactions?

Q. Advanced Analysis :

  • Kinetic Studies : Pseudo-first-order kinetics (monitored by UV-Vis at λₘₐₓ ~270 nm) reveal SN² mechanisms for alkylation at C2 .
  • Isotopic Labeling : ¹⁸O tracing in hydrolysis experiments identifies water as the nucleophile in acidic conditions .

What derivatives show promise in structure-activity relationship (SAR) studies?

Q. Design Strategies :

  • Triazole Hybrids : Derivatives like 2-(1,2,3-triazolyl)thioethers exhibit enhanced antimicrobial activity (MIC ~8 µg/mL against S. aureus) .
  • Fluorinated Analogs : 5-Trifluoromethyl substitutions increase lipophilicity (logP ~2.8) and blood-brain barrier penetration .

How are tautomeric equilibria (thione vs. thiol) characterized?

Q. Advanced Techniques :

  • Variable-Temperature NMR : At 25°C, the thione form dominates (δ 11.5 ppm for NH), while heating to 80°C shifts equilibrium toward the thiol tautomer (δ 3.8 ppm for SH) .
  • Raman Spectroscopy : Thione exhibits a C=S stretch at ~650 cm⁻¹, absent in the thiol form .

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